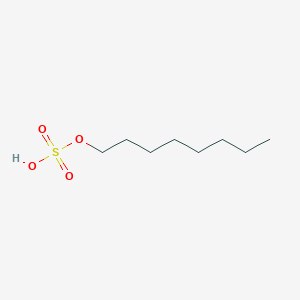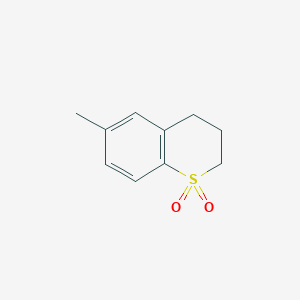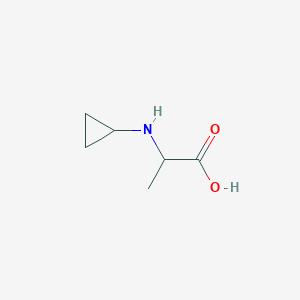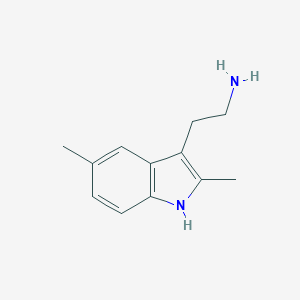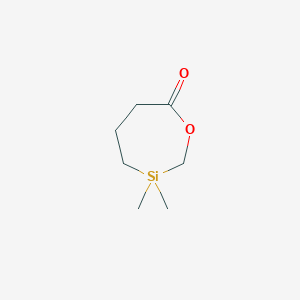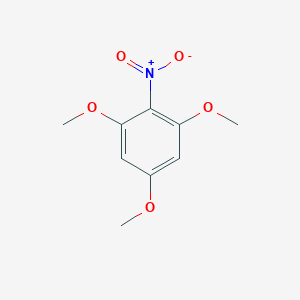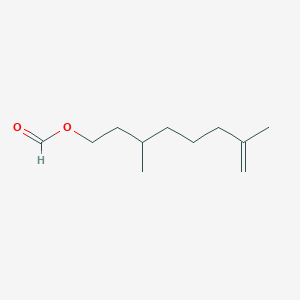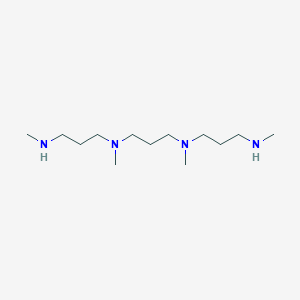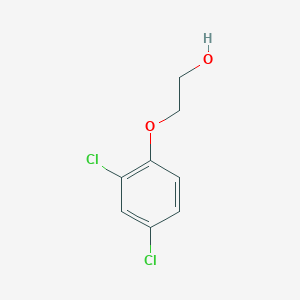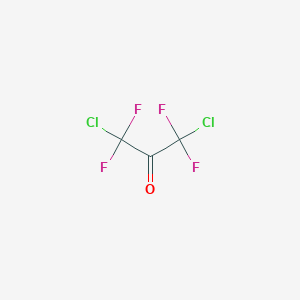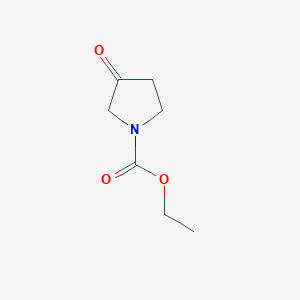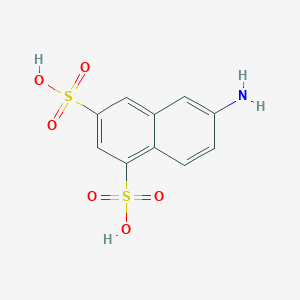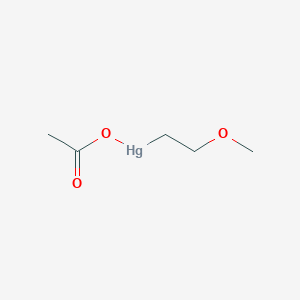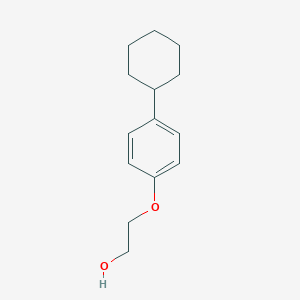
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic properties. OEA is synthesized in the small intestine and is involved in the regulation of appetite and energy expenditure. In addition, OEA has been found to have anti-inflammatory, neuroprotective, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- is not fully understood. However, it is believed that 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- acts on several receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. Activation of these receptors leads to the regulation of appetite and energy expenditure, as well as the anti-inflammatory and neuroprotective effects of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-.
Biochemische Und Physiologische Effekte
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been found to regulate appetite and energy expenditure by activating PPAR-alpha and TRPV1 receptors. This leads to the suppression of food intake and the increase in energy expenditure. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its natural occurrence in the body, its ability to regulate appetite and energy expenditure, and its potential therapeutic properties. However, the limitations of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its relatively low potency and the difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
For the research on 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- include the development of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- analogs and the investigation of its role in other physiological processes.
Synthesemethoden
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- can be synthesized in the laboratory by several methods, including the reaction of oleic acid with ethanolamine and the enzymatic conversion of oleoylethanolamide (9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-) to 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- by fatty acid amide hydrolase (FAAH). However, the most common method of synthesis is the reaction of oleic acid with 2-hydroxyethylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have analgesic effects in animal models of pain.
Eigenschaften
CAS-Nummer |
106-16-1 |
|---|---|
Produktname |
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- |
Molekularformel |
C20H39NO3 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(Z,12R)-12-hydroxy-N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h9,12,19,22-23H,2-8,10-11,13-18H2,1H3,(H,21,24)/b12-9-/t19-/m1/s1 |
InChI-Schlüssel |
JYDIHAYTECQGQK-UZRURVBFSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
Andere CAS-Nummern |
106-16-1 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



